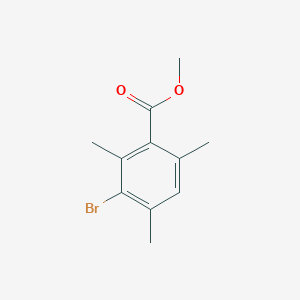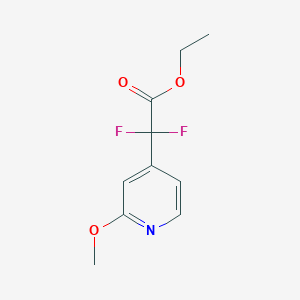
(2,5-Difluoropyridin-4-yl)methanol
Overview
Description
“(2,5-Difluoropyridin-4-yl)methanol”, also known as DFPM, is a white solid used in scientific research and various industries. It has a molecular weight of 145.11 . The IUPAC name for this compound is (2,5-difluoro-4-pyridinyl)methanol .
Molecular Structure Analysis
The InChI code for “(2,5-Difluoropyridin-4-yl)methanol” is 1S/C6H5F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(2,5-Difluoropyridin-4-yl)methanol” is a white solid. It has a molecular weight of 145.11 .
Scientific Research Applications
Methanol as a Chemical Marker for Insulating Paper Degradation
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. This application stems from findings during thermal aging tests with oil-immersed insulating papers, where methanol was detected. The relationship between methanol generation and the degradation of cellulosic insulation materials has been established, indicating methanol's utility in monitoring transformer health and predicting maintenance needs. This application is critical for ensuring the reliability and longevity of electrical power systems (Jalbert et al., 2019).
Methanol Crossover in Fuel Cells
Methanol's role in direct methanol fuel cells (DMFCs) is significant, particularly regarding methanol crossover from the anode to the cathode. This represents a major limitation that impacts the efficiency and performance of DMFCs. Understanding methanol crossover is crucial for developing more effective fuel cell technologies, which could lead to cleaner energy solutions. Efforts to minimize methanol crossover involve improving membrane and catalyst designs to enhance fuel cell efficiency (Heinzel & Barragán, 1999).
Hydrogen Production from Methanol
The conversion of methanol to hydrogen via thermochemical processes offers a sustainable path to hydrogen production. Methanol, serving as a liquid hydrogen carrier, presents a promising method for generating high purity hydrogen. This process involves various technologies, including steam reforming and partial oxidation of methanol, highlighting the importance of catalyst development and reactor technology. Advancements in this area could significantly contribute to the development of a hydrogen economy, leveraging methanol as a renewable resource (García et al., 2021).
Methanol in Environmental Applications
Methanol's utility extends to environmental applications, such as its role in methanotrophs' metabolism. Methanotrophs, capable of using methane as their sole carbon source, can produce methanol during this process. This capability has potential applications in bioremediation, biosensing, and as a source of sustainable biochemicals and fuels. The biotechnological exploitation of methanotrophs for methanol production illustrates the intersection of microbial ecology and sustainable technology development (Strong et al., 2015).
Methanol as a Building Block in Chemical Synthesis
The synthesis and application of methanol as a building block in chemical processes demonstrate its versatility. Methanol is utilized in producing various chemicals and fuels, showcasing its role in industrial chemistry and energy sectors. Its application in producing biodiesel, formaldehyde, and other chemicals underlines its importance as a renewable resource for sustainable chemical synthesis (Cybulski, 1994).
Safety And Hazards
properties
IUPAC Name |
(2,5-difluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVITZSNNOQYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)


![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)


![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)



![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)


![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)